Scientific Field: Chemistry, Material Science
Application Summary: F-MOFs are a class of porous crystalline materials based on the ordered connection of metal centers or metal clusters by organic linkers with comprehensive functionalities.
Methods of Application: The study shows how the insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules.
Results or Outcomes: The compounds can find application in gas sorption and separation.
Scientific Field: Chemistry, Pharmaceutical Industry
Application Summary: Tetrafluorosuccinic acid is used as a reagent in chemical synthesis, especially in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Methods of Application: The specific methods of application can vary widely depending on the specific synthesis process and the desired end product.
Results or Outcomes: The outcomes of these synthesis processes are the production of various pharmaceuticals, agrochemicals, and fine chemicals.
Scientific Field: Polymer Chemistry
Application Summary: Tetrafluorosuccinic acid can be used in the synthesis of fluorinated monomers.
Tetrafluorosuccinic acid is a fluorinated dicarboxylic acid with the molecular formula C₄H₂F₄O₄ and a molecular weight of 190.05 g/mol. It is characterized by the presence of four fluorine atoms attached to the succinic acid backbone, which significantly alters its chemical properties compared to non-fluorinated analogs. The compound is known for its high reactivity and potential applications in various fields, including organic synthesis and material science.
TFSA is a corrosive and irritant compound. Here are some safety concerns:
Tetrafluorosuccinic acid has several applications across various fields:
Research on interaction studies involving tetrafluorosuccinic acid is limited but essential for understanding its behavior in various environments:
Tetrafluorosuccinic acid shares structural similarities with other fluorinated dicarboxylic acids. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Succinic Acid | C₄H₆O₄ | Non-fluorinated; less reactive than tetrafluorosuccinic acid |
Perfluorobutanoic Acid | C₄F₈O₂ | Fully fluorinated; higher environmental persistence |
Trifluoroacetic Acid | C₂F₃O₂ | Smaller structure; used as a reagent in organic synthesis |
Hexafluorosuccinic Acid | C₆F₆O₄ | Larger structure; more complex reactivity |
Tetrafluorosuccinic acid is unique due to its balance between reactivity and stability compared to both fully fluorinated compounds and non-fluorinated analogs. Its specific applications in organic synthesis further distinguish it from similar compounds.
The compound's distinct properties and potential applications make it a subject of interest in both academic research and industrial applications. Continued exploration of its chemical behavior and interactions will enhance our understanding of its utility across various fields.
The synthesis of TFSA traces back to mid-20th-century advancements in fluorination techniques. Early work by 3M in 1947 utilized electrochemical fluorination to produce perfluorinated carboxylic acids, laying the groundwork for TFSA derivatives. A pivotal milestone occurred in 1951 when DuPont incorporated TFSA into fluoropolymer production, leveraging its stability for high-performance materials.
In 1983, a novel synthesis route was reported using 1,2-dichlorotetrafluorocyclobutene as a precursor, achieving TFSA through hydrolysis under controlled conditions. This method improved yield and purity, facilitating broader experimental use. The 1990s saw TFSA gain traction in pharmaceuticals, particularly in neuromuscular blocking agents like gantacurium chloride, where its ester derivatives demonstrated rapid metabolic hydrolysis.
TFSA’s tetrafluoro-substituted backbone has made it a model system for studying fluorine’s electronic effects. Its $$ \text{p}Ka $$ of ~1.6—significantly lower than succinic acid ($$ \text{p}Ka \approx 4.2 $$)—highlights fluorine’s electron-withdrawing impact on acidity. This property is exploited in catalysis and materials science, where TFSA-derived polymers exhibit enhanced thermal stability and chemical resistance.
In drug development, TFSA’s metabolites are studied for their role in modulating lysosomal pH, a mechanism critical to autophagy restoration in diseases like type 2 diabetes. Additionally, its incorporation into metal-organic frameworks (MOFs) has improved CO$$_2$$ adsorption selectivity, showcasing its versatility in environmental applications.
Tetrafluorosuccinic acid, with the molecular formula C4H2F4O4, is a fluorinated derivative of succinic acid where all four hydrogen atoms on the central carbon chain have been replaced by fluorine atoms [1]. The compound has a molecular weight of 190.05 g/mol and exhibits a distinctive molecular geometry due to the presence of the fluorine atoms [2]. The molecular structure consists of a four-carbon chain with two carboxylic acid groups at the terminal positions and four fluorine atoms substituted at the central carbon atoms [3].
X-ray crystallographic analysis of tetrafluorosuccinic acid monohydrate (C4H2F4O4·H2O) reveals important structural details about this compound [7]. The crystal structure belongs to the orthorhombic space group P b c a with unit cell parameters: a = 10.6924 ± 0.0002 Å, b = 11.6169 ± 0.0002 Å, c = 22.441 ± 0.0003 Å, and angles α = β = γ = 90° [7]. The cell volume is approximately 2787.45 ± 0.08 ų, determined at a temperature of 120 ± 2 K [7].
The molecular geometry of tetrafluorosuccinic acid is characterized by specific bond lengths and angles that reflect the influence of the fluorine substituents [3]. The carbon-carbon bond lengths in the central chain are approximately 1.55 Å, which is typical for single bonds between sp³ hybridized carbon atoms [47]. The carbon-fluorine bonds have an average length of about 1.35 Å, consistent with the strong covalent nature of C-F bonds [2] [3]. The carboxylic acid groups exhibit the expected planar geometry with C-O bond lengths of approximately 1.20 Å for the carbonyl (C=O) and 1.30 Å for the hydroxyl (C-OH) bonds [7] [8].
The presence of fluorine atoms significantly affects the overall conformation of the molecule due to their high electronegativity and steric requirements [8]. The tetrafluorinated central carbon chain adopts a conformation that minimizes repulsive interactions between the fluorine atoms [10]. This results in a molecular structure where the carboxylic acid groups are oriented in a way that facilitates hydrogen bonding in the crystal lattice [7].
Table 1: Key Structural Parameters of Tetrafluorosuccinic Acid
Parameter | Value |
---|---|
Molecular Formula | C4H2F4O4 |
Molecular Weight | 190.05 g/mol |
C-C Bond Length | ~1.55 Å |
C-F Bond Length | ~1.35 Å |
C=O Bond Length | ~1.20 Å |
C-OH Bond Length | ~1.30 Å |
Crystal System (Monohydrate) | Orthorhombic |
Space Group (Monohydrate) | P b c a |
In the crystal structure of tetrafluorosuccinic acid monohydrate, the molecules form an extensive hydrogen-bonding network [7]. The water molecules play a crucial role in this network, acting as bridges between adjacent tetrafluorosuccinic acid molecules [7] [10]. This hydrogen-bonding arrangement contributes significantly to the stability of the crystal structure and influences the physical properties of the compound [7].
Tetrafluorosuccinic acid, as a dicarboxylic acid, exhibits distinctive acid-base behavior characterized by two sequential dissociation steps corresponding to the two carboxylic acid groups [1]. The presence of four fluorine atoms on the carbon backbone significantly enhances the acidity of this compound compared to its non-fluorinated analog, succinic acid [8] [33].
The first acid dissociation constant (pKa1) of tetrafluorosuccinic acid in water has been reported to be approximately -1.03, which indicates that it is a very strong organic acid [16]. This exceptionally low pKa value is attributed to the strong electron-withdrawing effect of the fluorine atoms, which stabilize the carboxylate anion formed after deprotonation [16] [33]. For comparison, the pKa1 of non-fluorinated succinic acid is around 4.2, demonstrating the dramatic increase in acidity caused by the fluorine substitution [16].
The second acid dissociation constant (pKa2) of tetrafluorosuccinic acid is approximately 1.8, which is also considerably lower than the corresponding value for succinic acid (pKa2 ≈ 5.6) [33] [16]. This sequential dissociation behavior is typical of dicarboxylic acids, where the second deprotonation is less favorable due to electrostatic repulsion from the already formed carboxylate group [16].
Table 2: Acid Dissociation Constants of Tetrafluorosuccinic Acid Compared to Succinic Acid in Water at 25°C
Compound | pKa1 | pKa2 |
---|---|---|
Tetrafluorosuccinic acid | -1.03 | 1.8 |
Succinic acid | 4.2 | 5.6 |
The pKa values of tetrafluorosuccinic acid vary in different solvents due to solvation effects and the dielectric properties of the medium [16] [49]. In non-aqueous solvents, the acidity of tetrafluorosuccinic acid is generally reduced compared to water, but it remains significantly more acidic than non-fluorinated dicarboxylic acids [16]. For instance, in dimethyl sulfoxide (DMSO), carboxylic acids typically show higher pKa values than in water, and this trend is also observed for tetrafluorosuccinic acid [16] [46].
Regarding tautomerism, tetrafluorosuccinic acid primarily exists in the carboxylic acid form rather than the enol tautomer [37]. The presence of fluorine substituents on the carbon backbone prevents the formation of enol tautomers that might be observed in some other carboxylic acids [37]. The carboxylic acid groups can adopt different conformations, including the synplanar (where the hydroxyl group is oriented toward the carbonyl oxygen) and antiplanar (where the hydroxyl group is oriented away from the carbonyl oxygen) arrangements [50]. In the crystal structure, the carboxylic acid groups predominantly adopt the synplanar conformation, which facilitates hydrogen bonding [7] [50].
The acid-base properties of tetrafluorosuccinic acid make it valuable in various applications where strong organic acids are required [33]. The predictable dissociation behavior and the ability to form stable salts with various counterions contribute to its utility in chemical synthesis and materials science [8] [10].
Tetrafluorosuccinic acid exhibits distinctive phase behavior that reflects its molecular structure and intermolecular interactions [1]. The compound exists as a white to slightly colored crystalline solid at room temperature, with its physical state transitions occurring at well-defined temperature points [12] [13].
The melting point of tetrafluorosuccinic acid has been experimentally determined to be in the range of 115-121°C, with most sources reporting values between 115-118°C [1] [4]. This relatively high melting point for an organic acid of this size can be attributed to the extensive hydrogen bonding network formed by the carboxylic acid groups in the crystal lattice [7]. The presence of fluorine atoms also contributes to the melting behavior by affecting the molecular packing and intermolecular forces in the solid state [8].
The boiling point of tetrafluorosuccinic acid is significantly higher than its melting point, which is typical for dicarboxylic acids [21]. Under standard atmospheric pressure (760 mmHg), the boiling point is approximately 200.3°C [21]. However, the compound tends to decompose near its boiling point, making distillation at reduced pressure a preferred method for purification [24]. At reduced pressure, the boiling point is correspondingly lower; for example, at 15 mmHg, tetrafluorosuccinic acid boils at approximately 150°C [24] [26].
Table 3: Phase Transition Temperatures of Tetrafluorosuccinic Acid
Phase Transition | Temperature | Pressure Condition |
---|---|---|
Melting Point | 115-121°C | Atmospheric pressure |
Boiling Point | 200.3°C | 760 mmHg |
Boiling Point | 150°C | 15 mmHg |
Boiling Point | 120°C | 1 mmHg |
Sublimation | Observed below melting point | Reduced pressure |
Tetrafluorosuccinic acid also exhibits sublimation behavior, particularly under reduced pressure and elevated temperatures below its melting point [26] [41]. The sublimation enthalpy, which quantifies the energy required for the direct solid-to-gas phase transition, has not been extensively reported in the literature for this specific compound [41]. However, based on the behavior of similar fluorinated dicarboxylic acids, the sublimation process is likely endothermic and influenced by the molecular weight and intermolecular forces present in the crystal structure [41].
The phase behavior of tetrafluorosuccinic acid is also affected by its tendency to form a monohydrate (C4H2F4O4·H2O) [7]. The monohydrate has different thermal properties compared to the anhydrous form, with water loss occurring before the melting of the anhydrous compound [7]. This dehydration process can be observed as an endothermic event in thermal analysis techniques such as differential scanning calorimetry (DSC) [7].
Temperature-dependent phase transitions of tetrafluorosuccinic acid are important considerations in its handling, storage, and applications [20] [26]. The compound should be stored at room temperature in a dry environment to prevent hydration and potential degradation [13]. For applications requiring the anhydrous form, proper drying procedures may be necessary to remove any absorbed moisture [7] [13].
Tetrafluorosuccinic acid demonstrates distinct solubility patterns across different solvent systems, which are primarily governed by its molecular structure featuring polar carboxylic acid groups and a fluorinated carbon backbone [1] [11]. This dual character—hydrophilic carboxylic acid groups and relatively hydrophobic fluorinated chain—results in interesting solubility behavior in various solvents [11] [17].
In water, tetrafluorosuccinic acid exhibits good solubility, described as "almost transparency" in several technical data sheets [1] [36]. This high water solubility can be attributed to the strong hydrogen bonding capabilities of the carboxylic acid groups with water molecules [17]. The fluorine substituents, despite their hydrophobic nature, do not significantly impede water solubility due to the dominant effect of the carboxylic acid groups [17] [35].
Tetrafluorosuccinic acid also demonstrates excellent solubility in polar organic solvents [33]. It dissolves readily in alcohols such as methanol, ethanol, and isopropanol, forming clear solutions [33] [34]. The solubility in these polar protic solvents is facilitated by hydrogen bonding interactions between the solvent and the carboxylic acid groups of tetrafluorosuccinic acid [34]. Other polar aprotic solvents like acetone, dimethyl sulfoxide (DMSO), and acetonitrile also effectively dissolve tetrafluorosuccinic acid through dipole-dipole interactions [33] [17].
Table 4: Solubility Profile of Tetrafluorosuccinic Acid in Various Solvents
Solvent Type | Examples | Solubility | Interaction Mechanism |
---|---|---|---|
Water | Water | High | Hydrogen bonding with carboxylic groups |
Polar Protic | Methanol, Ethanol | High | Hydrogen bonding and dipole interactions |
Polar Aprotic | Acetone, DMSO | High | Dipole-dipole interactions |
Moderately Polar | Ethyl acetate | Moderate | Dipole interactions |
Nonpolar | Hexane, Benzene | Low | Limited van der Waals forces |
In contrast, tetrafluorosuccinic acid shows limited solubility in nonpolar solvents such as hexane, cyclohexane, and toluene [17] [35]. This poor solubility in nonpolar media is expected due to the inability of these solvents to form favorable interactions with the polar carboxylic acid groups [17]. The fluorinated portion of the molecule might suggest some compatibility with nonpolar solvents, but the overall polarity of the dicarboxylic acid structure dominates the solubility behavior [35].
The solubility of tetrafluorosuccinic acid is also temperature-dependent, generally increasing with rising temperature in most solvents [23] [34]. This behavior is typical for solid solutes and can be attributed to the endothermic nature of the dissolution process [23]. The temperature effect is particularly pronounced in water and alcohols, where significant increases in solubility can be observed with modest temperature elevations [34].
The pH of the solution also affects the solubility of tetrafluorosuccinic acid, especially in aqueous systems [17]. At higher pH values, where the acid is partially or fully deprotonated to form carboxylate salts, the solubility in water increases substantially [17]. This pH-dependent solubility is a common characteristic of carboxylic acids and can be exploited in various applications [17] [35].
Corrosive;Irritant